molecular formula C16H27NO5 B14904298 Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14904298
M. Wt: 313.39 g/mol
InChI Key: XXASCENXARITQN-KFWWJZLASA-N
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Description

Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of the acetamido group: This step involves the acylation of an amine group using acetic anhydride or acetyl chloride.

    Etherification: The pentan-3-yloxy group is introduced via an etherification reaction, typically using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, potassium permanganate.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral drugs.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may act as an inhibitor of viral neuraminidase, preventing the release of viral particles from infected cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4S,5R)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific structural features, such as the presence of both acetamido and hydroxyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

ethyl (3R,4S,5R)-5-acetamido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H27NO5/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)19)17-10(4)18/h9,12-15,19H,5-8H2,1-4H3,(H,17,18)/t13-,14-,15+/m1/s1

InChI Key

XXASCENXARITQN-KFWWJZLASA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1O)NC(=O)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1O)NC(=O)C)C(=O)OCC

Origin of Product

United States

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